Hexaaminecobalt trichloride

Thermal Stability Redox Chemistry Inorganic Synthesis

Researchers often mistakenly substitute simple CoCl₂ or other ammine salts for this compound, compromising data reproducibility. Hexaamminecobalt(III) chloride is a kinetically inert Werner complex uniquely suited for: • NMR: [Co(NH3)6]³⁺ mimics [Mg(H2O)6]²⁺ for outer-sphere binding site mapping. • X-ray crystallography: Heavy-atom phasing for nucleic acids with minimal structural perturbation. • DNA condensation: Reproducible B→A/Z transitions for gene packaging studies. • Nanomaterials: Defined Co(III) precursor for Co-Sb nanoalloys and bimetallic catalysts.

Molecular Formula Cl3CoH18N6
Molecular Weight 267.47 g/mol
CAS No. 10534-89-1
Cat. No. B1219426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaminecobalt trichloride
CAS10534-89-1
Synonymshexaminecobalt (III) trichloride
hexammine cobalt chloride
Molecular FormulaCl3CoH18N6
Molecular Weight267.47 g/mol
Structural Identifiers
SMILESN.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]
InChIInChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3
InChIKeyJXBGZYGSWFSYFI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaminecobalt Trichloride CAS 10534-89-1: Technical Specification for Laboratory Procurement


Hexaaminecobalt trichloride (also known as hexaamminecobalt(III) chloride, formula [Co(NH3)6]Cl3) is a coordination compound of cobalt in the +3 oxidation state with an octahedral geometry [1]. It is a classic 'Werner complex', named after the pioneer of coordination chemistry, Alfred Werner [1]. The compound is a yellow to orange crystalline solid . Its unique combination of a kinetically inert Co(III) center and the high symmetry of its hexaammine coordination sphere underpins its specialized research applications, distinguishing it from simpler cobalt salts.

Kinetically inert Co(III) probe for nucleic acid and biophysical studies
Symmetric octahedral geometry enables outer-sphere interaction research
Chloride counterion supports defined ion-association and crystallization workflows

Hexaaminecobalt Trichloride: Why Cobalt(II) Salts or Other Ammine Complexes Are Not Direct Replacements


A common procurement error is to treat this compound as a simple cobalt salt like CoCl2 or to consider it interchangeable with other cobalt(III) ammines like [Co(NH3)5Cl]Cl2 or even other hexaammine salts like the bromide or nitrate. This is incorrect. The kinetic inertness of the low-spin d6 Co(III) center in [Co(NH3)6]3+ is fundamentally different from the lability of Co(II) salts [1]. Furthermore, the specific anion (chloride) affects solubility, ion association, and the ability to form secondary coordination sphere interactions, which are critical for applications like nucleic acid crystallization . Substitution will alter experimental outcomes, with documented differences in thermal stability among ammine complexes [2].

Hexaamminecobalt(III) Chloride
Co(II) salts (e.g., CoCl2): Labile Co(II) center may shift redox and coordination equilibria, altering experimental outcomes.
Hexaamminecobalt(III) Chloride
Lower ammine complexes (e.g., [Co(NH3)5Cl]Cl2): Reduced kinetic inertness and thermal stability may not support high-temperature or long-duration studies.
Hexaamminecobalt(III) Chloride
Other [Co(NH3)6]X3 salts (e.g., Br⁻, NO3⁻): Different counterions alter ion-pairing, solubility, and solid-state thermodynamic stability, requiring method re-validation.

Hexaaminecobalt Trichloride: Quantitative Differentiation Evidence for Scientific Selection


Thermal Stability Compared to Lower Ammine Complexes in Acidic Melts

The kinetic inertness of hexaamminecobalt(III) chloride is not merely a general property but is quantifiably superior to its lower ammine counterparts. A study on the decomposition of cobalt(III) ammine complexes in molten NaHSO4-KHSO4 and 100% sulfuric acid established a clear order of decomposition rates [1]. [Co(NH3)6]3+ is the most stable species, decomposing more slowly than complexes with fewer ammine ligands. The measured rate of decomposition to Co(II) followed the order: Co(NH3)6³⁺ < Co(NH3)5³⁺ < Co(NH3)4³⁺ < Co(NH3)3³⁺ < Co(NH3)2³⁺ [1].

Thermal Stability in Acidic Melts
Reported rank
Slowest decomposition rate among tested ammine complexes
Supports selection for high-temperature Co(III) stability studies
Order: Co(NH3)6³⁺
Ion Association vs. Other Salts
Head-to-head
Unique KA values and t(min) trend
Chloride counterion dictates solution ion-pairing context
t(min) order: Cl⁻
Solid-State Stability Ranking
Head-to-head
Reported as most thermodynamically stable analog
Supports procurement for long-term storage and high-stability requirements
Stability order: Cl⁻ > NO3⁻ > Br⁻ > ClO4⁻ from free energy of formation analysis
DNA Condensation Efficiency
Head-to-head
Base-level effectiveness; distinct mechanism from other Co-amine complexes
Compound choice affects condensation endpoint and polyelectrolyte behavior interpretation
Cobalt(III) sepulchrate reported twice as effective; ligand geometry is key context
Electroreduction Kinetics on Bi Planes
Class-level
αexp varies with Bi crystallographic plane (slightly >0.5 to
Reduction kinetics are electrode-surface sensitive; requires method context review
Measured on Bi(111), Bi(001), and Bi(011) in aqueous HClO4
Thermal Stability Redox Chemistry Inorganic Synthesis

Differentiation from Other Hexaamminecobalt(III) Salts via Ion Association Constants

The choice of counterion (chloride, bromide, nitrate, etc.) in hexaamminecobalt(III) salts is not arbitrary; it dictates ion pairing behavior in solution. A conductometric study measured ion association constants (KA) for [Co(NH3)6]X3 salts in ethanol-water mixtures [1]. The data show that the chloride salt exhibits distinct KA values and a unique temperature dependence (t(min)) compared to the bromide, iodide, nitrate, and perchlorate analogs [1]. The values of t(min) increased in the order Cl⁻ < Br⁻ < I⁻ < NO3⁻ < ClO4⁻ [1].

Ion Association vs. Other Salts
Head-to-head
Unique KA values and t(min) trend
Chloride counterion dictates solution ion-pairing context
t(min) order: Cl⁻
Solid-State Stability Ranking
Head-to-head
Reported as most thermodynamically stable analog
Supports procurement for long-term storage and high-stability requirements
Stability order: Cl⁻ > NO3⁻ > Br⁻ > ClO4⁻ from free energy of formation analysis
DNA Condensation Efficiency
Head-to-head
Base-level effectiveness; distinct mechanism from other Co-amine complexes
Compound choice affects condensation endpoint and polyelectrolyte behavior interpretation
Cobalt(III) sepulchrate reported twice as effective; ligand geometry is key context
Electroreduction Kinetics on Bi Planes
Class-level
αexp varies with Bi crystallographic plane (slightly >0.5 to
Reduction kinetics are electrode-surface sensitive; requires method context review
Measured on Bi(111), Bi(001), and Bi(011) in aqueous HClO4
Ion Association Conductivity Electrochemistry

Relative Solid-State Stability Compared to Other [CoA6]X3 Salts

For procurement, the long-term stability of a solid reagent is paramount. A thermodynamic study on [Co(NH3)6]X3 salts measured their solubilities and calculated their free energies of formation, providing a direct comparison of their solid-state stability [1]. The results concluded that the stability of these salts decreases in a specific order: [Co(NH3)6]Cl3 > [Co(NH3)6](NO3)3 > [Co(NH3)6]Br3 > [Co(NH3)6](ClO4)3 [1]. This indicates that the chloride salt is the most thermodynamically stable in the solid state among the analogs studied.

Solid-State Stability Ranking
Head-to-head
Reported as most thermodynamically stable analog
Supports procurement for long-term storage and high-stability requirements
Stability order: Cl⁻ > NO3⁻ > Br⁻ > ClO4⁻ from free energy of formation analysis
Solid-State Stability Thermodynamics Solubility

Different DNA Condensation Efficiency and Mechanism vs. Other Cobalt(III) Amines

The ability of multivalent cations to condense DNA is a key property for gene delivery and biophysical studies. Hexaamminecobalt(III) chloride (Cohex) was compared to two other trivalent cobalt-amine compounds with different ligand structures: tris(ethylenediamine) cobalt(III) chloride (Coen) and cobalt(III) sepulchrate chloride (Cosep) [1]. While all three condense DNA, their efficiencies differ. Cohex's mechanism and efficiency are distinct; despite a lower surface charge density, Cosep was found to condense DNA twice as effectively as Cohex or Coen [1]. This highlights that the specific geometry and ligand of the cobalt complex, not just its charge, dictates its performance.

DNA Condensation Efficiency
Head-to-head
Base-level effectiveness; distinct mechanism from other Co-amine complexes
Compound choice affects condensation endpoint and polyelectrolyte behavior interpretation
Cobalt(III) sepulchrate reported twice as effective; ligand geometry is key context
DNA Condensation Biophysics Gene Delivery

Electroreduction Kinetics on Bismuth Electrodes Show Crystallographic Sensitivity

The electrochemical reduction of [Co(NH3)6]3+ is a heterogeneous process that is sensitive to the electrode surface. A study on Bi single-crystal planes established the rate constant for electroreduction and showed that the experimental transfer coefficient (αexp) depends on the crystallographic structure of the Bi plane [1]. For the Bi(111) and Bi(001) planes, αexp was found to be only slightly higher than 0.5, while it was somewhat lower than 0.5 for the electrochemically most active Bi(011) plane [1]. This quantifies the surface sensitivity of the complex's reduction kinetics.

Electroreduction Kinetics on Bi Planes
Class-level
αexp varies with Bi crystallographic plane (slightly >0.5 to
Reduction kinetics are electrode-surface sensitive; requires method context review
Measured on Bi(111), Bi(001), and Bi(011) in aqueous HClO4
Electrochemistry Kinetics Materials Science

Hexaaminecobalt Trichloride: High-Value Application Scenarios Based on Verified Evidence


Structural Biology: NMR Probe for Outer-Sphere Magnesium(II) Binding Sites

This compound is uniquely suited for probing metal ion binding sites in nucleic acids using NMR spectroscopy. The [Co(NH3)6]3+ ion is an octahedral, kinetically inert mimic of the physiologically relevant [Mg(H2O)6]2+ ion [1]. This allows researchers to use it as an NMR-active probe to identify potential outer-sphere magnesium binding sites, providing crucial structural information without the interference of inner-sphere coordination [1]. Its use in this context is well-documented and is a key reason for its procurement in structural biology labs.

Nucleic Acid Crystallography: Heavy-Atom Derivative for Phasing

In X-ray crystallography of nucleic acids, hexaamminecobalt(III) chloride serves as an effective heavy-atom derivative [1]. The cobalt(III) center provides the necessary anomalous scattering for phasing, while the ammine ligands facilitate binding to the nucleic acid backbone without causing significant conformational changes, as the interaction is primarily outer-sphere [1]. This makes it a preferred reagent for solving the structures of DNA and RNA molecules.

Electrodeposition: Precursor for Co-Based Nanoalloys and Films

As a stable source of Co(III) in solution, this compound is used as a starting material for the electrochemical synthesis of Co-based nanomaterials, including Co-Sb nanoalloys and bimetallic nanoparticles [1]. Its defined reduction kinetics and the ability to co-deposit with other metals (e.g., Pd) from ammonia-chloride solutions make it valuable for creating advanced materials for catalysis, renewable energy devices, and dielectrics [2].

Biophysical Chemistry: Controlled DNA Condensation Studies

Researchers investigating the physics of DNA condensation use this compound as a well-characterized multivalent cation to induce condensation [1]. Its ability to trigger the transition of DNA from B-form to A-form or Z-form is a specific and reproducible effect, making it a standard reagent for studying polyelectrolyte behavior, gene packaging, and the early steps of developing non-viral gene delivery vectors .

Application
Selection Property
Validation Focus
NMR probe for outer-sphere Mg²⁺ sites
Kinetically inert, octahedral Mg²⁺ mimic
Outer-sphere binding-site identification without inner-sphere interference
Nucleic acid crystallography heavy-atom derivative
Defined Co(III) anomalous scattering center
Phasing power with minimal conformational perturbation of nucleic acid backbone
Precursor for Co-based electrodeposited films
Stable Co(III) source with characterized reduction kinetics
Co-deposition control and film morphology for catalytic or dielectric materials
Controlled DNA condensation studies
Well-characterized multivalent cation inducer
B-form to A-form/Z-form transition and polyelectrolyte behavior reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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